molecular formula C10H14O4 B14233878 2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate CAS No. 502916-59-8

2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate

Cat. No.: B14233878
CAS No.: 502916-59-8
M. Wt: 198.22 g/mol
InChI Key: PPDQYXOVXZUGGK-UHFFFAOYSA-N
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Description

2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.216 g/mol . This compound is characterized by the presence of an oxolanone ring and a methylprop-2-enoate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate typically involves the esterification of oxolanone derivatives with methylprop-2-enoic acid. The reaction is usually carried out under acidic conditions to facilitate the esterification process . Common reagents used in this synthesis include sulfuric acid or p-toluenesulfonic acid as catalysts.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The oxolanone ring can interact with enzymes and proteins, altering their activity and leading to various biological effects. The methylprop-2-enoate group can undergo polymerization reactions, forming long-chain polymers that have unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate is unique due to its specific combination of an oxolanone ring and a methylprop-2-enoate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

502916-59-8

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2-(5-oxooxolan-3-yl)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H14O4/c1-7(2)10(12)13-4-3-8-5-9(11)14-6-8/h8H,1,3-6H2,2H3

InChI Key

PPDQYXOVXZUGGK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCC1CC(=O)OC1

Origin of Product

United States

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